molecular formula C8H13N3O B15276176 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine

1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine

Cat. No.: B15276176
M. Wt: 167.21 g/mol
InChI Key: NKAUULAQILBCNQ-UHFFFAOYSA-N
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Description

1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine is a heterocyclic compound that features a unique structure combining pyrano and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable pyrano-imidazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-ethyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine

InChI

InChI=1S/C8H13N3O/c1-2-11-7-3-4-12-5-6(7)10-8(11)9/h2-5H2,1H3,(H2,9,10)

InChI Key

NKAUULAQILBCNQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(COCC2)N=C1N

Origin of Product

United States

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